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molecular formula C11H11N3O4 B8707364 1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 61619-66-7

1-Isopropyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B8707364
M. Wt: 249.22 g/mol
InChI Key: SZJJFHMSFBZIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04093812

Procedure details

Add 10 g of 3-(5-nitro-2-furyl)-1H-pyrazole-4-carboxaldehyde to a suspension of 1.6 g of 80% sodium hydride in 100 ml of dimethylformamide under nitrogen at 10° to 20° C. Add 7.1 g of isopropyl bromide to the resulting admixture and then stir it for 4 hours at 40° C and 7 hours at 50° C. Mix 0.8 ml of glacial acetic acid therein to obtain (after addition to 190 g of ice and water) 8.9 g of product. Recrystallize three times from dimethylformamide and water to obtain 1-isopropyl-3-(5-nitro-2-furyl)pyrazole-4-carboxaldehyde [m.p. 168.5° to 170.5° C]. Evaporate the mother liquor and chromatograph the residue to obtain 1-isopropyl-5-(5-nitro-2-furyl)pyrazole-4-carboxaldehyde.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
190 g
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
8.9 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[O:8][C:7]([C:9]2[C:13]([CH:14]=[O:15])=[CH:12][NH:11][N:10]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[H-].[Na+].[CH:18](Br)([CH3:20])[CH3:19].C(O)(=O)C>CN(C)C=O.O>[CH:18]([N:11]1[CH:12]=[C:13]([CH:14]=[O:15])[C:9]([C:7]2[O:8][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[N:10]1)([CH3:20])[CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(O1)C1=NNC=C1C=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(C)Br
Step Four
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
ice
Quantity
190 g
Type
reactant
Smiles
Name
product
Quantity
8.9 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stir it for 4 hours at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
at 50° C
CUSTOM
Type
CUSTOM
Details
to obtain
CUSTOM
Type
CUSTOM
Details
Recrystallize three times from dimethylformamide and water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)N1N=C(C(=C1)C=O)C=1OC(=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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